molecular formula C21H17N3O4 B12207718 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B12207718
M. Wt: 375.4 g/mol
InChI Key: RRWSVSIRMDSOID-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a sophisticated chemical compound designed for advanced research applications, particularly in the field of medicinal chemistry and anticancer drug discovery. This molecule is a hybrid structure incorporating a naphthalene carboxamide moiety linked to a 1,2,5-oxadiazole (also known as furazan) ring bearing a 3,4-dimethoxyphenyl group. The strategic integration of these pharmacophoric elements is based on the established biological significance of both the 1,2,5-oxadiazole and naphthalene scaffolds in developing potent therapeutic agents . The primary research value of this compound is rooted in its potential as a core structure for developing enzyme inhibitors. Specifically, the 1,3,4-oxadiazole isomer is a well-known bioisostere for carbonyl-containing molecules like carboxylic acids and amides, and it frequently serves as a key component in pharmacophores designed to bind biological targets . Furthermore, naphthalene hybrids have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase responsible for tumor angiogenesis . The design of this compound makes it a candidate for investigating inhibition pathways related to cancer cell proliferation, including potential interactions with enzymes like thymidylate synthase, telomerase, and topoisomerase II, which are common targets for 1,3,4-oxadiazole-containing compounds . This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own safety and toxicity assessments before handling.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H17N3O4/c1-26-17-11-10-14(12-18(17)27-2)19-20(24-28-23-19)22-21(25)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,22,24,25)

InChI Key

RRWSVSIRMDSOID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation via Nitrile Oxide Intermediates

A common approach for 1,2,5-oxadiazole (furazan) synthesis involves [3+2] cycloaddition between nitrile oxides and nitriles. For this compound:

  • Formation of Nitrile Oxide : 3,4-Dimethoxybenzaldehyde is converted to its oxime using hydroxylamine hydrochloride, followed by oxidation with chloramine-T to generate 3,4-dimethoxyphenyl nitrile oxide.

  • Cycloaddition : The nitrile oxide reacts with cyanoacetamide under reflux in dichloromethane (DCM) to yield 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carbonitrile.

  • Reduction to Amine : The nitrile group is reduced to an amine using hydrogen gas and palladium on carbon in ethanol, producing 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine.

Reaction Conditions :

  • Solvent: DCM or ethanol

  • Temperature: 25–80°C

  • Yield: 70–75%

Alternative Route via Dioxime Cyclization

An alternative method employs glyoxal dioxime derivatives:

  • Dioxime Preparation : 3,4-Dimethoxyphenylglyoxal is treated with hydroxylamine to form the dioxime.

  • Cyclization : Dehydration with polyphosphoric acid at 100°C yields 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-nitro, which is subsequently reduced to the amine using SnCl₂/HCl.

Key Data :

StepReagentsYield
Dioxime formationNH₂OH·HCl, EtOH85%
CyclizationPolyphosphoric acid68%
Nitro reductionSnCl₂, HCl90%

Coupling with Naphthalene-1-Carboxylic Acid

Activation and Amide Bond Formation

The amine intermediate is coupled with naphthalene-1-carboxylic acid using modern coupling agents:

  • Acid Activation : Naphthalene-1-carboxylic acid is treated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DCM.

  • Coupling Reaction : The activated acid reacts with 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine in the presence of DIPEA (N,N-diisopropylethylamine) at room temperature.

Optimized Conditions :

  • Molar ratio (acid:amine:HATU:DIPEA): 1:1:1.2:2

  • Solvent: DCM

  • Time: 12–16 hours

  • Yield: 80–85%

Alternative Acyl Chloride Method

For large-scale synthesis, the carboxylic acid is converted to its acyl chloride:

  • Chlorination : Naphthalene-1-carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux to form naphthalene-1-carbonyl chloride.

  • Amidation : The acyl chloride reacts with the oxadiazole amine in anhydrous DCM with triethylamine as a base.

Data Comparison :

MethodReagentsYieldPurity
HATU/DIPEAHATU, DIPEA, DCM85%>95%
Acyl chlorideSOCl₂, Et₃N78%>90%

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21–7.45 (m, 7H, naphthalene-H), 6.95 (s, 1H, oxadiazole-H), 3.93 (s, 6H, OCH₃).

  • HRMS : m/z calculated for C₂₃H₁₉N₃O₄ [M+H]⁺: 402.1452; found: 402.1449.

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

The [3+2] cycloaddition must be carefully controlled to avoid regioisomeric byproducts. Using excess nitrile oxide and low temperatures (0–5°C) improves selectivity.

Solvent Effects on Coupling

Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yields due to side reactions. DCM balances reactivity and purity.

Scalability and Industrial Relevance

The HATU/DIPEA method is preferred for small-scale synthesis (1–100 g), while the acyl chloride route is cost-effective for kilogram-scale production. Process optimization has achieved an overall yield of 65–70%.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide features a complex arrangement that contributes to its biological activity. The molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 339.35 g/mol. The presence of the oxadiazole ring is significant as it is known for conferring various pharmacological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,2,5-oxadiazole derivatives, including this compound. Research indicates that compounds with the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of 1,3,4-oxadiazole showed promising activity against cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer), with some compounds achieving over 90% growth inhibition at specific concentrations .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The oxadiazole scaffold is known for its broad-spectrum activity against bacteria and fungi:

  • Antibacterial Studies : Compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving cyclization reactions. These synthetic routes are crucial for developing new derivatives with enhanced biological activities:

Synthetic Method Description
Cyclization ReactionInvolves the reaction of acylthiosemicarbazides under basic conditions to form 1,3,4-oxadiazoles .
EDC·HCl MethodUtilizes EDC·HCl as a coupling agent to facilitate the formation of oxadiazole derivatives with high regioselectivity .

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology:

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases .

Antidiabetic Activity

Some studies suggest that these compounds may exhibit antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Anticancer Screening

A systematic screening conducted by Salahuddin et al. assessed various substituted 1,3,4-oxadiazoles for anticancer activity. Among these compounds, several exhibited significant potency against leukemia cell lines .

Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of oxadiazole derivatives, several compounds were tested against resistant bacterial strains with promising results .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The oxadiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the 1,2,5-oxadiazole core and 3,4-dimethoxyphenyl group but differ in the carboxamide substituents. Below is a comparative analysis based on molecular properties and substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Notes
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide C₂₁H₁₉N₃O₄ 377.40 Naphthalene-1-carboxamide Higher hydrophobicity due to naphthalene
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide (D220-0891) C₁₈H₁₇N₃O₄ 339.35 4-Methylbenzamide Reduced steric bulk vs. naphthalene
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide C₁₈H₁₇N₃O₄ 339.35 3-Methylbenzamide Meta-substitution may alter target binding
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide C₁₉H₁₉N₃O₅ 369.37 2-Ethoxybenzamide Ethoxy group enhances polarity
4-Butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide C₂₁H₂₉N₃O₄ 387.47 Cyclohexanecarboxamide with 4-butyl chain Aliphatic chain increases lipophilicity

Key Observations:

Substituent Effects on Molecular Weight: The naphthalene-containing compound has the highest molecular weight (377.40 vs. 339.35–387.47), which may affect solubility and bioavailability .

Functional Group Impact on Bioactivity: Naphthalene vs. Benzamide: The naphthalene group introduces extended π-conjugation, which could improve binding to aromatic-rich enzyme pockets (e.g., topoisomerases or kinases) compared to simpler benzamide analogs . Positional Isomerism: 4-Methylbenzamide (para-substituted) may exhibit better target affinity than 3-methylbenzamide (meta-substituted) due to steric and electronic alignment with binding sites .

Synthetic Considerations: Analogs like D220-0891 are synthesized via nucleophilic substitution or condensation reactions, similar to methods described for 1,4-dihydroquinoline-3-carboxamides . The naphthalene derivative likely requires specialized coupling reagents (e.g., EDCI/HOBt) to attach the carboxamide to the oxadiazole ring .

Notes:

  • No direct biological activity data for the target compound are available in the provided evidence. Comparisons are based on structural and physicochemical parallels.
  • The 3,4-dimethoxyphenyl group is conserved across analogs, suggesting its critical role in maintaining baseline activity .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a compound that belongs to the class of 1,2,5-oxadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a naphthalene core linked to an oxadiazole moiety through a carboxamide group. The oxadiazole ring is known for its role in various pharmacological applications due to its ability to interact with biological targets effectively.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling with naphthalene derivatives to yield the final product.

Anticancer Properties

Recent studies have highlighted the potential of 1,2,5-oxadiazole derivatives in cancer therapy. The compound has shown promising activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.

Mechanisms of Action:

  • VEGFR-2 Inhibition: The compound is designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for angiogenesis in tumors. In vitro assays demonstrated significant inhibition of VEGFR-2 activity, suggesting its potential as an anti-angiogenic agent .
  • Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. The mechanism involves interaction with cell cycle regulatory proteins .

Antimicrobial Activity

The oxadiazole moiety has been associated with antimicrobial properties. Preliminary evaluations suggest that this compound exhibits activity against various bacterial strains.

Activity Against Pathogens:

  • Gram-positive and Gram-negative Bacteria: The compound has shown efficacy against several strains, indicating broad-spectrum antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectReference
AnticancerVEGFR-2 InhibitionSignificant reduction in cell viability
Cell Cycle RegulationInduction of apoptosis
AntimicrobialBacterial Cell Wall DisruptionEffective against multiple strains

Case Study: VEGFR-2 Inhibition

A study evaluated the compound's effect on human endothelial cells. Results indicated a dose-dependent inhibition of VEGFR-2 phosphorylation, leading to reduced migration and tube formation in vitro. This suggests potential applications in treating conditions characterized by abnormal angiogenesis .

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